molecular formula C12H20O2 B8385346 2-Cyclooctylidenethyl acetate

2-Cyclooctylidenethyl acetate

Cat. No. B8385346
M. Wt: 196.29 g/mol
InChI Key: NQLAHRRMPRAZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375115B2

Procedure details

To an ice-cooled solution of ethyl cyclooctylideneacetate (4.82 g) in tetrahydrofuran (25 mL) was added 1M diisobutylaluminum hydride/hexane (73.8 mL) dropwise over 15 minutes. After stirring the reaction solution under ice cooling for 30 minutes, 2N hydrochloric acid (50 mL) was added. After allowing the solution for its temperature rise to room temperature, it was stirred for additional 30 minutes. The reaction solution was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and dried over under reduced pressure. To the resulting residue were added pyridine (22 mL), acetic anhydride (10.1 mL) and N,N-dimethylaminopyridine (0.26 g) sucessively. The solution was stirred at room temperature for 18 hours. The reaction solution was diluted with ethyl acetate, washed in turn with 2N hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (97:3)] to give the title compound (3.41 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride hexane
Quantity
73.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=[CH:9][C:10]([O:12][CH2:13]C)=[O:11])CCCCCCC1.[H-].C([Al+][CH2:21][CH:22]([CH3:24])[CH3:23])C(C)C.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29]C.Cl>O1CCCC1>[C:10]([O:12][CH2:13][CH:24]=[C:22]1[CH2:21][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:23]1)(=[O:11])[CH3:9] |f:1.2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.82 g
Type
reactant
Smiles
C1(CCCCCCC1)=CC(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diisobutylaluminum hydride hexane
Quantity
73.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution under ice cooling for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to room temperature
STIRRING
Type
STIRRING
Details
it was stirred for additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
dried over under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue were added pyridine (22 mL), acetic anhydride (10.1 mL) and N,N-dimethylaminopyridine (0.26 g) sucessively
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed in turn with 2N hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (97:3)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCC=C1CCCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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